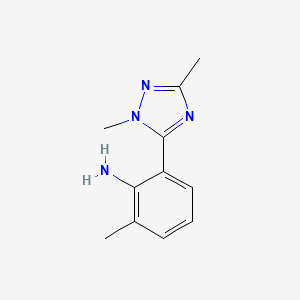

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline

説明

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 3-positions, linked to a 6-methylaniline moiety. This structure combines aromatic and heteroaromatic components, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. The aniline group enhances solubility in polar solvents, while the methyl substituents on the triazole ring contribute to steric stabilization and modulate electronic properties.

特性

分子式 |

C11H14N4 |

|---|---|

分子量 |

202.26 g/mol |

IUPAC名 |

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-6-methylaniline |

InChI |

InChI=1S/C11H14N4/c1-7-5-4-6-9(10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |

InChIキー |

GGEIRMFGVYXPFD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C2=NC(=NN2C)C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different triazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

科学的研究の応用

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme interactions and other biological processes.

Medicine: The triazole ring is a common motif in many pharmaceuticals, and this compound could serve as a precursor for drug development.

作用機序

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

- 2-(6-Oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides (): These feature a fused thiazolo-triazole system with aryloxymethyl and acetamide groups. Unlike the target compound, which has a simple triazole-aniline linkage, these analogs exhibit enhanced antimicrobial activity due to electron-withdrawing substituents (e.g., Cl, F) on phenyl rings .

- 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (): This compound incorporates a 1,2,3-triazole core and a hydrazinecarbothioamide group. The phenyl substituent and ethylidene linkage reduce solubility compared to the target’s aniline group .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Activity

生物活性

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline is a compound of interest due to its diverse biological activities. The triazole moiety is known for its interactions with various biological targets, making it a potential candidate for therapeutic applications, particularly in the fields of oncology and agriculture. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- CAS Number : 1248992-53-1

Biological Activity Overview

The biological activities of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives are well-documented for their antifungal properties. Research indicates that compounds with triazole moieties exhibit significant activity against various fungal strains. For instance, studies have shown that this compound can inhibit the growth of pathogenic fungi by disrupting their cell wall synthesis and metabolic pathways.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. Experimental data suggest that 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline may inhibit cell proliferation in various cancer cell lines. Notably:

- In vitro studies have demonstrated cytotoxic effects against melanoma and colon cancer cells.

- Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cell cycle regulation and apoptosis.

The mechanisms through which 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline exerts its biological effects include:

Enzymatic Inhibition

The triazole ring can act as an inhibitor for enzymes involved in critical metabolic pathways. For example:

- Kinase Inhibition : It has been shown to inhibit specific kinases that play roles in cancer cell signaling.

Interaction with Cellular Pathways

This compound can modulate signaling pathways related to cell survival and apoptosis. By altering gene expression profiles associated with these pathways, it influences cellular responses to stress and growth signals.

The biochemical properties of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline include:

- Binding Affinity : It interacts with various enzymes and proteins through hydrogen bonding and hydrophobic interactions.

- Stability : The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antifungal | Inhibits growth of pathogenic fungi | |

| Anticancer | Cytotoxic effects on melanoma and colon cancer | |

| Enzymatic Inhibition | Inhibits specific kinases |

Case Study: Anticancer Efficacy

A study conducted on the efficacy of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline against melanoma cells revealed:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range.

- Mechanism : The study indicated that the compound induces apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-6-methylaniline, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, as demonstrated in analogous triazole-containing anilines. Key steps include:

- Step 1 : Acid-mediated cyclization of precursors (e.g., 1,3-dimethyl-1H-1,2,4-triazole derivatives) under controlled temperature (e.g., 85°C in ethanol).

- Step 2 : Use of catalysts like XPhos-Pd(II) with cesium carbonate in 1,4-dioxane at 90°C for coupling reactions.

- Yield optimization : Adjust solvent polarity, catalyst loading, and reaction time. For example, column chromatography purification can achieve ~70% yield .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for such analyses?

- Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Validate results with:

- R-factor convergence : Aim for R1 < 0.04.

- Residual electron density maps : Ensure no unexplained peaks.

- SHELX is robust for small-molecule refinement and integrates with pipelines for high-throughput analysis .

Q. What preliminary biological screening assays are suitable for evaluating its anticancer potential?

- Answer : Prioritize assays aligned with its structural analogs:

- In vitro cytotoxicity : Use NSCLC (non-small cell lung cancer) cell lines (e.g., A549) with MTT assays.

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation.

- Structural analogs of triazole-aniline hybrids show promise as "base molecules" for fragment-based drug design .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what pharmacophoric groups are most effective?

- Answer : Apply molecular hybridization or substituent introduction:

- Electron-withdrawing groups : Chloro or fluoro substituents at the 4-position of aryl rings improve antimicrobial activity in related compounds .

- Hydrogen-bond donors : Methoxy or hydroxyl groups can enhance target binding (e.g., kinase inhibition).

- Validation : Use QSAR (quantitative structure-activity relationship) models to predict activity changes .

Q. What analytical strategies resolve contradictions in biological activity data across different studies?

- Answer : Address variability via:

- Dose-response normalization : Compare IC50 values under standardized conditions (e.g., serum-free media).

- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives.

- Structural analogs : Cross-reference with 4-(1H-tetrazol-1-yl)aniline derivatives, where methoxy groups alter bioavailability .

Q. How does this compound interact with coordination polymers, and what functional applications arise?

- Answer : Its triazole moiety can act as a ligand in porous coordination polymers (PCPs):

- Synthesis : React with transition metals (e.g., Cu²⁺ or Zn²⁺) under solvothermal conditions.

- Applications : Study gas storage (CO2/N2 selectivity) or catalytic properties (e.g., Lewis acid sites).

- Dynamic frameworks responsive to guest molecules (e.g., H2O) are a key research frontier .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Based on structurally similar aniline derivatives:

- Skin/eye protection : Use nitrile gloves and goggles due to Category 2 skin/eye irritation risks.

- Ventilation : Work in fume hoods to prevent inhalation of dust/aerosols.

- Storage : Avoid prolonged storage; degradation may increase toxicity. Follow OSHA/ECHA guidelines .

Methodological Notes

- Data Validation : Always cross-check crystallographic data (e.g., CCDC entries) and biological replicates to ensure reproducibility.

- Instrumentation : For NMR, use deuterated DMSO-d6 to resolve aromatic proton signals. For HPLC purity checks, employ C18 columns with acetonitrile/water gradients .

- Ethical Compliance : Adhere to institutional biosafety committees (IBC) and animal ethics protocols when testing in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。